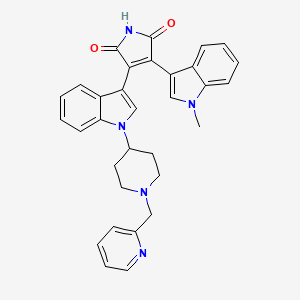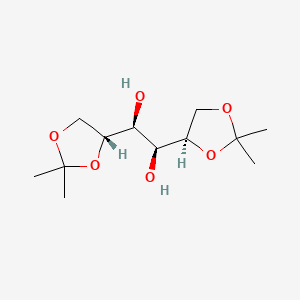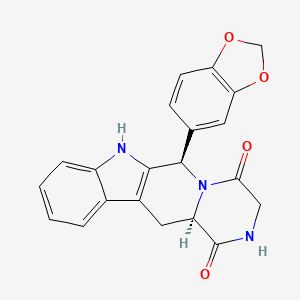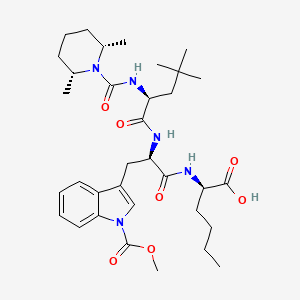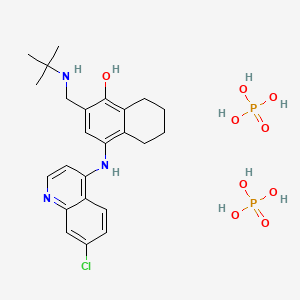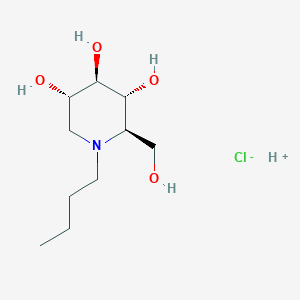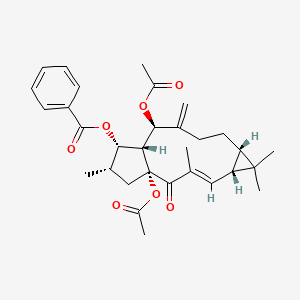
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Overview
Description
PF-622 is a potent, time-dependent, and irreversible inhibitor of fatty acid amide hydrolase (FAAH). Fatty acid amide hydrolase is an integral membrane enzyme involved in regulating the fatty acid amide family of lipid transmitters. Inhibition of fatty acid amide hydrolase leads to elevated endogenous levels of fatty acid amides, which exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant properties .
Scientific Research Applications
PF-622 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of fatty acid amide hydrolase in various physiological processes and diseases. In vitro studies have shown that PF-622 inhibits the activity of fatty acid amide hydrolase with high selectivity, making it a valuable tool for investigating the enzyme’s function . Additionally, PF-622 has been used in research related to pain management, inflammation, anxiety, and depression due to its ability to elevate endogenous levels of fatty acid amides .
Mechanism of Action
PF-622 exerts its effects by irreversibly inhibiting fatty acid amide hydrolase. The compound covalently modifies the active site of the enzyme, leading to a time-dependent inhibition . This inhibition results in elevated levels of fatty acid amides, which interact with various molecular targets and pathways to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects .
Biochemical Analysis
Biochemical Properties
PF-622 plays a significant role in biochemical reactions, particularly as an inhibitor of FAAH . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . PF-622 inhibits FAAH in a time-dependent and irreversible manner, with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively .
Cellular Effects
The effects of PF-622 on cells are primarily due to its inhibition of FAAH . By inhibiting FAAH, PF-622 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, PF-622 exerts its effects through its binding interactions with FAAH . As an irreversible inhibitor, PF-622 forms a covalent bond with the active site of FAAH, leading to the inhibition of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-622 have been observed to be time-dependent . The compound shows high selectivity for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM .
Metabolic Pathways
PF-622 is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it can potentially affect the metabolism of these compounds .
Preparation Methods
The synthesis of PF-622 involves several steps. One of the methods includes the preparation of tritium-labeled PF-622, which is achieved via tritiodebromination of the bromide precursor using palladium (II) triphenylphosphine as a catalyst . The detailed synthetic route and reaction conditions for industrial production are not widely available in the public domain, but typically involve organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
PF-622 undergoes various chemical reactions, primarily focusing on its interaction with fatty acid amide hydrolase. The compound is known to inhibit fatty acid amide hydrolase in a time-dependent manner by covalently modifying the enzyme’s active site . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, and the major product formed is the inhibited enzyme complex.
Comparison with Similar Compounds
PF-622 is unique in its high selectivity and irreversible inhibition of fatty acid amide hydrolase. Similar compounds include other fatty acid amide hydrolase inhibitors such as URB597 and OL-135. PF-622 stands out due to its time-dependent inhibition and high selectivity for fatty acid amide hydrolase over other serine hydrolases .
properties
IUPAC Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCRRMCALVGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467917 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898235-65-9 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



